molecular formula C23H23F3N4O3 B2579588 2-(2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(3-(trifluoromethyl)phenyl)acetamide CAS No. 1189662-04-1

2-(2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(3-(trifluoromethyl)phenyl)acetamide

Cat. No. B2579588
CAS RN: 1189662-04-1
M. Wt: 460.457
InChI Key: YLMBINVLEZXJAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(3-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C23H23F3N4O3 and its molecular weight is 460.457. The purity is usually 95%.
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Scientific Research Applications

Analogous Compounds and Potential Research Directions

  • Radiosynthesis and Herbicide Safeners : The study on radiosynthesis of a chloroacetanilide herbicide and a dichloroacetamide safener for herbicides explores the synthesis of complex molecules for agricultural applications. This suggests a potential application of similar compounds in developing new herbicides or safeners through advanced synthetic methods (Latli & Casida, 1995).

  • HIV Entry Inhibitors : Research into the mechanism of action of potent noncompetitive allosteric antagonists of the CCR5 receptor for HIV-1 suggests a potential application in the development of novel HIV treatments. Compounds with specific receptor interactions offer a pathway to targeted therapies (Watson et al., 2005).

  • Anticancer and Antimicrobial Activities : The synthesis and evaluation of N-aryl substituted phenyl acetamide analogs of triazolo[3,4-a]phthalazines for their anticancer and antimicrobial activities indicate a research avenue in medicinal chemistry for developing new therapeutic agents (Kumar et al., 2019).

  • Anticonvulsant Activity : The synthesis of N-phenyl- and N-benzyl-2-azaspiro[4.4]nonane- and [4.5]decane-1,3-dione derivatives and their testing for anticonvulsant activity open a pathway for the design of new compounds targeting neurological disorders (Obniska et al., 2006).

properties

IUPAC Name

2-[3-(4-methoxyphenyl)-2-oxo-1,4,8-triazaspiro[4.5]dec-3-en-8-yl]-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23F3N4O3/c1-33-18-7-5-15(6-8-18)20-21(32)29-22(28-20)9-11-30(12-10-22)14-19(31)27-17-4-2-3-16(13-17)23(24,25)26/h2-8,13H,9-12,14H2,1H3,(H,27,31)(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLMBINVLEZXJAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3(CCN(CC3)CC(=O)NC4=CC=CC(=C4)C(F)(F)F)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(3-(trifluoromethyl)phenyl)acetamide

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